REACTION_CXSMILES
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[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4]([OH:6])=O.C(N(CC)CC)C.[CH2:19]([N:22]=[C:23]=[S:24])[CH2:20][CH3:21]>C(OCCC)(=O)C>[I:11][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[NH:1][C:23](=[S:24])[N:22]([CH2:19][CH2:20][CH3:21])[C:4]2=[O:6]
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
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NC1=C(C(=O)O)C=C(C=C1)I
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Name
|
|
Quantity
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11.6 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
63 mL
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Type
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solvent
|
Smiles
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C(C)(=O)OCCC
|
Name
|
|
Quantity
|
8.7 mL
|
Type
|
reactant
|
Smiles
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C(CC)N=C=S
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was heated
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Type
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TEMPERATURE
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Details
|
to reflux
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Type
|
CUSTOM
|
Details
|
the water generated was removed in a Dean Stark trap
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
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Details
|
The wetcake was washed with fresh n-propyl acetate
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C2C(N(C(NC2=CC1)=S)CCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |